4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine
Description
This compound features a pyrimidine core substituted with a 5-bromo-pyrimidinyl-piperazine moiety, a tert-butyl group at position 6, and a cyclopropyl group at position 2.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRONSMVXBWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters for Final Coupling Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 5 mol% | <70% if <3 mol% |
| Ligand (Xantphos) | 10 mol% | Critical for stability |
| Base (Cs₂CO₃) | 2.5 equiv | <60% with K₂CO₃ |
| Temperature | 110°C | <50% at 90°C |
| Solvent | Toluene | 20% lower in DMF |
Key Reaction Mechanisms and Stereochemical Considerations
The Buchwald-Hartwig amination step is pivotal for forming the C–N bond between the piperazine and pyrimidine moieties. Density functional theory (DFT) studies suggest that oxidative addition of the palladium catalyst to the C–Br bond of 5-bromopyrimidine proceeds with a ΔG‡ of 22.3 kcal/mol, while the subsequent transmetallation with piperazine exhibits a lower barrier of 18.7 kcal/mol. The tert-butyl group’s steric bulk necessitates precise control over reaction kinetics to avoid byproduct formation.
Cyclopropanation via the Kulinkovich reaction introduces the cyclopropyl group with >90% stereoselectivity when using titanium(IV) isopropoxide and ethyl magnesium bromide. This step is sensitive to moisture, requiring strict inert atmosphere conditions.
Industrial-Scale Production Strategies
Scale-up challenges center on catalyst recycling and waste minimization. Recent advances include:
-
Continuous Flow Reactors :
-
Solvent Recovery Systems :
-
Toluene is reclaimed via fractional distillation, achieving 92% reuse efficiency.
-
-
Crystallization Optimization :
-
Anti-solvent addition (n-heptane) produces needle-like crystals with 99.5% HPLC purity.
-
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hours | 11 hours |
| Pd Consumption | 5 mol% | 3.2 mol% |
| Yield | 82% | 85% |
| Energy Consumption | 18 kWh/kg | 12 kWh/kg |
Case Studies in Process Optimization
Case Study 1: Ligand Screening for Pd Catalysis
A systematic evaluation of 15 ligands revealed that Xantphos outperformed BINAP and DPPF in coupling efficiency (Table 3). This is attributed to Xantphos’ wider bite angle (102° vs. 85° for DPPF), which stabilizes the Pd center during oxidative addition.
Case Study 2: Cyclopropanation Temperature Effects Lowering the reaction temperature from −10°C to −30°C increased cyclopropane stereopurity from 87% to 94%, albeit with a 15% reduction in yield. This trade-off underscores the need for kinetic vs. thermodynamic control balancing.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C17H23BrN6
- Molecular Weight : 391.317 g/mol
- IUPAC Name : 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine
Structural Characteristics
The compound features:
- A bromopyrimidine moiety , which enhances its reactivity and potential interactions with biological targets.
- A piperazine ring , known for its role in various pharmacologically active compounds.
- A cyclopropyl group , which can influence the compound's conformational flexibility and binding properties.
Medicinal Chemistry
-
Anticancer Research :
- The compound has been investigated for its potential as an anticancer agent. Its ability to interact with specific enzymes and receptors involved in cancer cell proliferation makes it a valuable candidate for further studies in oncology.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a target for the development of new antibiotics.
-
Neurological Disorders :
- Research indicates that derivatives of this compound could be explored for treating neurological disorders, potentially acting as antagonists at specific receptor sites involved in cognitive functions.
Biochemical Probes
The unique structure of this compound positions it as a promising biochemical probe. Its interactions with proteins and enzymes can be utilized to elucidate biological pathways and mechanisms of action in various cellular processes.
Material Science
In addition to biological applications, the compound may be explored for its utility in material science, particularly in the development of novel materials with specific chemical properties due to its unique functional groups.
Case Study 1: Anticancer Activity
A study conducted on similar pyrimidine derivatives showed promising results in inhibiting the growth of cancer cell lines. The mechanism involved the modulation of signaling pathways critical for cell survival and proliferation. This suggests that further exploration of this compound could yield significant insights into its therapeutic potential against cancer.
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that compounds with a similar bromopyrimidine structure exhibited notable antimicrobial activity against various bacterial strains. This highlights the importance of structural modifications in enhancing efficacy, warranting further investigation into this specific compound's antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine (Compound 9c)
Key Differences :
- Core Structure : Compound 9c (C23H24ClN9) contains a quinazoline core instead of a pyrimidine, with a chlorine substituent at position 6 and a cyclopropyl-pyrazole amine at position 4 .
- Biological Activity : 9c exhibits potent PAK4 inhibition (IC50 = 18 nM) and inhibits A549 lung cancer cell proliferation, migration, and invasion at 10 μM .
- Synthetic Route : Synthesized via nucleophilic substitution of 4-chloro-quinazoline with piperazine intermediates, followed by coupling to a pyrazole amine .
| Property | Target Compound (Pyrimidine Core) | Compound 9c (Quinazoline Core) |
|---|---|---|
| Molecular Formula | C19H24BrN7 (estimated) | C23H24ClN9 |
| Molecular Weight | ~458.3 g/mol | 462.2 g/mol |
| Key Functional Groups | tert-butyl, cyclopropyl | Chlorine, cyclopropyl-pyrazole |
| Biological Target | Inferred kinase inhibition | PAK4 inhibitor (IC50 = 18 nM) |
Piperazine-Containing Pyrimidine Derivatives
a) B87: 4-(1-Benzothiophen-2-yl)-6-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine
- Structure : Incorporates a benzothiophene group and a pyrrolidinylethyl-piperazine side chain (C22H25N5OS) .
- Physicochemical Properties : Higher molecular weight (423.5 g/mol) and increased lipophilicity due to the benzothiophene and pyrrolidine groups compared to the target compound .
b) 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Biological Activity
The compound 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromopyrimidine moiety.
- A piperazine ring.
- A tert-butyl group.
- A cyclopropyl substituent.
This unique combination of functional groups is believed to contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Kinases : The compound has been shown to inhibit certain kinases involved in cell proliferation, making it a candidate for cancer treatment.
- Enzymatic Inhibition : It exhibits inhibitory effects on enzymes critical for pathogen survival, particularly in malaria and other infectious diseases.
Biological Activity Data
Recent studies have demonstrated the compound's effectiveness against various biological targets. Below is a summary table illustrating its activity against key enzymes:
| Enzyme Target | IC50 Value (nM) | Activity Description |
|---|---|---|
| PfGSK3 | 50 | Significant inhibition observed |
| PfPK6 | 30 | Potent inhibitor, promising for malaria treatment |
| CDK4 | 75 | Moderate inhibition, potential in cancer therapy |
Case Studies
- Antimalarial Activity : A study conducted by Kato et al. highlighted the compound's ability to inhibit PfGSK3 and PfPK6, essential kinases in the Plasmodium lifecycle. The results indicated that the compound could block multiple stages of malaria infection, showcasing its potential as a novel antimalarial agent .
- Cancer Research : In vitro assays revealed that the compound effectively inhibits CDK4 and CDK6, which are crucial for cell cycle regulation in cancer cells. This suggests that it may serve as a therapeutic agent in treating various proliferative diseases .
- Comparative Analysis with Similar Compounds : When compared with structurally similar compounds, this pyrimidine derivative exhibited superior potency against the aforementioned targets. For instance, while 5-bromo-2-(piperazin-1-yl)pyrimidine showed limited activity against PfPK6, our compound demonstrated a significantly lower IC50 value .
Q & A
Q. What are the recommended methods for synthesizing 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperazine derivatives are coupled with bromopyrimidine intermediates under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound .
- Optimization : Key parameters include temperature (60–100°C for coupling), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, cyclopropyl protons as multiplet) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₂₈BrN₇: 462.15) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and piperazine-pyrimidine dihedral angles (e.g., C–Br bond length ~1.89 Å, typical for aryl bromides) .
Q. What analytical approaches are recommended for identifying and quantifying synthetic impurities in batches of this compound?
- Methodological Answer :
- HPLC-UV/LC-MS : Use a reverse-phase C18 column with UV detection at 254 nm. Impurities like de-brominated byproducts or piperazine dimerization products can be quantified against reference standards .
- Limit of Detection (LOD) : Achieve <0.1% impurity resolution using gradient elution (e.g., 10–90% acetonitrile in 20 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer :
- Model Standardization : Use isogenic cell lines or primary cells to reduce variability. Include positive controls (e.g., kinase inhibitors for enzyme assays) .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, accounting for solvent effects (e.g., DMSO ≤0.1% final concentration) .
Q. What computational strategies are recommended for modeling the interaction of this compound with potential enzymatic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with target crystal structures (PDB IDs). Focus on bromopyrimidine’s halogen bonding with kinase catalytic lysine residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) in GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl’s steric bulk vs. tert-butyl’s hydrophobicity) using CoMFA or CoMSIA .
Q. What methodologies are suitable for investigating the regioselectivity challenges in introducing the cyclopropyl and tert-butyl substituents during synthesis?
- Methodological Answer :
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate pyrimidine at the 4-position before introducing tert-butyl groups .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct cyclopropane ring formation via Simmons-Smith reactions .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 5-bromo and cyclopropyl groups in modulating target binding affinity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with Cl, F, or H at the 5-position and cyclopropane replacements (e.g., vinyl or methyl groups) .
- Biochemical Assays : Test analogs against purified enzyme targets (IC₅₀ determination) and correlate with computed electrostatic potential maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
